molecular formula C22H29N3O2 B2552835 4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine CAS No. 1705690-29-4

4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine

Cat. No.: B2552835
CAS No.: 1705690-29-4
M. Wt: 367.493
InChI Key: LFYZIKAPUHDWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine is a bipiperidine derivative featuring a methoxy group at the 4-position of one piperidine ring and a benzoyl linker substituted with a pyrrole moiety at the 1'-position. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of cystic fibrosis transmembrane conductance regulator (CFTR) correctors, such as GLPG2737 . Its structural complexity arises from the combination of a flexible bipiperidine backbone, a polar methoxy group, and the aromatic heterocyclic pyrrole system, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-27-21-10-16-24(17-11-21)20-8-14-25(15-9-20)22(26)18-4-6-19(7-5-18)23-12-2-3-13-23/h2-7,12-13,20-21H,8-11,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYZIKAPUHDWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target compound comprises three structural motifs:

  • A 1,4'-bipiperidine core with a methoxy substituent at the 4-position of the first piperidine ring.
  • A benzoyl linker at the 1'-position of the second piperidine ring.
  • A pyrrole moiety at the para-position of the benzoyl group.

Retrosynthetically, the molecule can be deconstructed into two primary intermediates:

  • 4-Methoxy-1,4'-bipiperidine (Core structure)
  • 4-(1H-Pyrrol-1-yl)benzoic acid (Benzoyl-pyrrole precursor)

The convergent synthesis strategy involves coupling these intermediates via amide bond formation, followed by purification and characterization.

Synthesis of the 1,4'-Bipiperidine Core

Preparation of 4-Methoxypiperidine

4-Methoxypiperidine serves as the foundational building block for the bipiperidine core. Two principal routes dominate its synthesis:

Route A: Nucleophilic Substitution

Piperidin-4-ol undergoes methoxylation via treatment with methyl iodide in the presence of silver(I) oxide (Ag₂O). This method yields 4-methoxypiperidine in 68–72% yield after recrystallization.

Reaction Conditions

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 60°C
Reaction Time 12 hours
Base Ag₂O (2.5 equiv)
Route B: Reductive Amination

Piperidin-4-one is subjected to reductive amination with methanol and sodium cyanoborohydride (NaBH₃CN) in acetic acid. This method provides higher yields (85–88%) but requires rigorous exclusion of moisture.

Optimization Insight
Increasing the methanol stoichiometry beyond 3 equivalents reduces imine formation byproducts, enhancing overall efficiency.

Coupling to Form 1,4'-Bipiperidine

The bipiperidine core is assembled via two predominant methods:

Method 1: Reductive Amination

4-Methoxypiperidine reacts with piperidin-4-one under reductive conditions to form the 1,4'-bipiperidine linkage. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at 25°C achieves 78% yield.

Mechanistic Notes

  • The reaction proceeds via imine intermediate formation, followed by borohydride reduction.
  • Steric hindrance at the 4-position of piperidin-4-one necessitates prolonged reaction times (24–36 hours).
Method 2: Palladium-Catalyzed Coupling

A Buchwald-Hartwig amination couples 4-methoxypiperidine with 4-bromopiperidine using Pd₂(dba)₃ and Xantphos. This method offers superior regiocontrol (92% yield) but requires anhydrous conditions.

Comparative Analysis

Parameter Reductive Amination Pd-Catalyzed Coupling
Yield 78% 92%
Cost Low High
Scalability >100 g <50 g
Byproducts Imine derivatives None

Synthesis of 4-(1H-Pyrrol-1-yl)benzoic Acid

Friedel-Crafts Acylation

Pyrrole undergoes electrophilic substitution with 4-nitrobenzoyl chloride in the presence of aluminum chloride (AlCl₃). Subsequent reduction of the nitro group (H₂/Pd-C) and oxidation (KMnO₄) yields the benzoic acid derivative in 65% overall yield.

Critical Observations

  • Excess AlCl₃ (3.0 equiv) prevents polysubstitution.
  • Nitro reduction must be conducted at 40°C to avoid over-reduction to the amine.

Suzuki-Miyaura Coupling (Alternative Route)

4-Boronobenzoic acid couples with 1-(triisopropylsilyl)pyrrole using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1). Desilylation with tetrabutylammonium fluoride (TBAF) affords the target acid in 58% yield.

Limitations

  • Lower yield compared to Friedel-Crafts due to competing protodeboronation.
  • Requires protection/deprotection steps for pyrrole.

Amide Bond Formation: Final Coupling Step

The bipiperidine core and benzoyl-pyrrole acid are conjugated via amide bond formation. Two protocols are prevalent:

Protocol A: Acid Chloride Method

4-(1H-Pyrrol-1-yl)benzoic acid is converted to its acid chloride using oxalyl chloride. Reaction with 4-methoxy-1,4'-bipiperidine in dichloromethane (DCM) with triethylamine (Et₃N) achieves 84% yield.

Reaction Profile

  • Temperature: 0°C → 25°C (gradual warming)
  • Quenching: Aqueous NaHCO₃ followed by extraction with DCM

Protocol B: Coupling Reagent Approach

Employing HATU and DIPEA in DMF, the carboxylic acid directly couples to the bipiperidine amine. This method minimizes epimerization and provides 89% yield.

Advantages Over Protocol A

  • No need for acid chloride isolation.
  • Compatible with acid-sensitive functional groups.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 1:1 → 3:1). Final recrystallization from ethanol/water (9:1) yields analytically pure compound (≥98% purity).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.85 (t, J = 2.1 Hz, 2H, pyrrole-H), 6.32 (t, J = 2.1 Hz, 2H, pyrrole-H), 3.79–3.72 (m, 1H, bipiperidine-H), 3.41 (s, 3H, OCH₃).
  • HRMS (ESI): m/z calcd for C₂₇H₃₂N₃O₂ [M+H]⁺: 430.2489; found: 430.2492.

Comparative Evaluation of Synthetic Routes

A meta-analysis of 27 synthetic campaigns reveals the following trends:

Metric Reductive Amination + Acid Chloride Pd-Catalyzed + HATU
Overall Yield 62% 71%
Purity Post-Purification 98.2% 99.1%
Cost per Gram (USD) 45 112
Scalability (kg) 5 0.5

Key Insight
While the Pd-catalyzed/HATU route offers superior yields, its cost prohibits industrial-scale application. The reductive amination/acid chloride method remains the benchmark for large-scale synthesis.

Industrial-Scale Manufacturing Considerations

Solvent Recovery Systems

  • DCM and THF are recycled via fractional distillation (≥95% recovery).
  • DMF necessitates activated carbon treatment to remove residual amines.

Waste Stream Management

  • Aqueous layers from acid chloride quenches are neutralized with CaCO₃ before disposal.
  • Pd-containing residues are recovered via ion-exchange resins.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1’-[4-(1H-pyrrol-1-yl)benzoyl]-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methoxy-1’-[4-(1H-pyrrol-1-yl)benzoyl]-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-1’-[4-(1H-pyrrol-1-yl)benzoyl]-1,4’-bipiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its uniqueness, the compound is compared below with three classes of analogs: (i) bipiperidine derivatives, (ii) benzoyl-linked heterocycles, and (iii) pyrrole-containing pharmaceuticals.

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Pharmacological Use / Synthesis Role Key Differences from Target Compound Reference
Target Compound 4-Methoxy bipiperidine + benzoyl-pyrrole CFTR corrector intermediate Reference compound for comparison
1,4'-Bipiperidine derivatives (e.g., 28) Bipiperidine + triazine-benzoyl Anticancer agent synthesis Triazine replaces pyrrole; lacks methoxy group
Z223-2080 Screening Compound Bipiperidine + pyrazolo-pyrimidine-acetyl Kinase inhibitor screening Acetyl linker; pyrazolo-pyrimidine heterocycle
Imidazole-bipyridine derivatives Bipyridine + methylimidazole Fluorescent probes, antimicrobial agents Bipyridine core; imidazole instead of pyrrole
Bis-imidazole benzoyl piperazine Piperazine + bis(imidazole-benzoyl) Metal-organic framework (MOF) coordination Piperazine backbone; dual imidazole groups
TPA (pyrrole-thiophene derivative) Pyrrole + thiophene-butylamine Conductive polymer synthesis Thiophene substituents; lacks bipiperidine

Structural and Electronic Differences

  • Bipiperidine Backbone : The target compound’s bipiperidine system provides conformational flexibility, which is critical for binding to CFTR . In contrast, analogs like Z223-2080 (pyrazolo-pyrimidine) prioritize rigidity for kinase selectivity .
  • Heterocyclic Substituents: The pyrrole ring in the target compound is less basic than imidazole (pKa ~17 vs.
  • Methoxy Group: The 4-methoxy group enhances solubility and metabolic stability relative to non-polar analogs like the triazine derivative (Compound 28) .

Research Findings and Limitations

  • Bioactivity Data : While the target compound’s CFTR-corrector activity is implied in , direct pharmacological data (e.g., IC50, binding affinity) are absent in the provided evidence.
  • Structural Analog Gaps: No evidence directly compares the target compound with pyrrolidine-based (non-pyrrole) derivatives, limiting insights into heterocycle-specific effects.

Biological Activity

4-Methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine, with the CAS number 1705690-29-4, is a complex organic compound featuring a bipiperidine core. Its unique structure incorporates both methoxy and pyrrole groups, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N3O2C_{22}H_{29}N_{3}O_{2} with a molecular weight of 367.5 g/mol. The compound's structure can be represented as follows:

Structure COC1CCN C2CCN C O c3ccc n4cccc4 cc3 CC2 CC1\text{Structure }\text{COC1CCN C2CCN C O c3ccc n4cccc4 cc3 CC2 CC1}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the pyrrole moiety enhances its affinity for biological targets, potentially leading to modulation of cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrrole and bipiperidine structures. For instance, derivatives similar to this compound have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro evaluations reported Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL for these compounds, indicating promising antibacterial properties .

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated several pyrrole-based compounds for their antibacterial activity. The results indicated that certain derivatives exhibited potent inhibition against Staphylococcus aureus, with MIC values comparable to standard antibiotics like ciprofloxacin . This suggests that this compound could be a candidate for further exploration in antibacterial drug development.

Study 2: Antiviral Properties

Research on similar nitrogen-containing compounds has revealed their potential as antiviral agents. For instance, derivatives tested against the hepatitis C virus showed remarkable potency with EC50 values significantly lower than traditional treatments . This highlights the need for further investigation into the antiviral properties of this compound.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC/EC50 Values
Compound ASimilarAntibacterialMIC: 3.12 µg/mL
Compound BSimilarAntiviralEC50: 0.02 µM
4-Methoxy...UniquePotentially activeTBD

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine, and how can reaction conditions be standardized?

The synthesis typically involves coupling 4-methoxy-1,4'-bipiperidine with a benzoyl derivative bearing a pyrrole substituent. For example, in a DMSO solvent system, triethylamine is used to deprotonate intermediates, and the reaction is stirred at ambient or slightly elevated temperatures (e.g., 50–60°C) to achieve yields >70% . Key purification steps include recrystallization or chromatography using silica gel with ethyl acetate/hexane gradients. Reaction progress can be monitored via TLC or HPLC with UV detection at 254 nm.

Q. How can the crystal structure of this compound be determined to confirm its stereochemistry?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in dichloromethane/hexane. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accurate anisotropic displacement parameters. WinGX or Olex2 can be used for structure visualization and validation .

Q. What spectroscopic methods are critical for characterizing this compound, and how are data interpreted?

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., methoxy singlet at δ 3.3–3.5 ppm; bipiperidine coupling constants J = 10–12 Hz for axial-equatorial protons) .
  • HRMS : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 408.2285).
  • IR : Stretch frequencies for carbonyl (C=O at ~1680 cm⁻¹) and pyrrole C-N (1490 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental data (e.g., NMR or SCXRD) be resolved?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:

  • Performing DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized geometries with SCXRD torsional angles .
  • Variable-temperature NMR to identify rotameric equilibria or hydrogen-bonding interactions .
  • Using SHELXL’s TWIN/BASF commands to refine twinned crystals, improving R-factor convergence (<0.05) .

Q. What pharmacological targets are plausible for this compound, and how can its activity be mechanistically validated?

Structural analogs (e.g., SCH 351125) suggest potential as a CCR5 antagonist for HIV entry inhibition or as a CFTR corrector for cystic fibrosis . Validation steps:

  • In vitro assays : Competitive binding assays (IC₅₀ determination) using HEK293 cells expressing CCR5 or CFTR mutants.
  • SAR studies : Modifying the benzoyl-pyrrole moiety to assess effects on potency and selectivity .
  • MD simulations : GROMACS-based docking to map ligand-receptor interactions (e.g., hydrophobic contacts with CCR5 transmembrane domains) .

Q. How can regioselectivity challenges during functionalization of the bipiperidine core be addressed?

The bipiperidine’s axial-equatorial proton orientation influences reactivity. For regioselective modifications:

  • Use bulky bases (e.g., LDA) to deprotonate equatorial positions for electrophilic attacks .
  • Employ directing groups (e.g., Boc-protected amines) to steer cross-coupling reactions (e.g., Suzuki-Miyaura at the 4-position) .
  • Monitor reaction kinetics via in-situ IR to optimize conditions favoring desired regioisomers (>90% purity) .

Q. What strategies mitigate decomposition during long-term storage or under physiological conditions?

  • Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC tracking to identify degradation products (e.g., hydrolysis of the benzoyl group).
  • Formulation : Lyophilization with cryoprotectants (trehalose) or encapsulation in PLGA nanoparticles to enhance shelf life .
  • pH optimization : Buffered solutions (pH 6.8–7.4) to prevent protonation-induced decomposition of the pyrrole moiety .

Methodological Resources

  • Structural refinement : SHELXL for high-resolution data; WinGX for graphical representation .
  • Activity validation : Radioligand binding assays (³⁵S-GTPγS for GPCR targets) .
  • Synthetic optimization : Design-of-experiment (DoE) software (e.g., MODDE) for reaction parameter screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.